methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 899977-39-0
VCID: VC11866522
InChI: InChI=1S/C18H17NO4S2/c1-11-8-9-12(2)14(10-11)19-25(21,22)17-13-6-4-5-7-15(13)24-16(17)18(20)23-3/h4-10,19H,1-3H3
SMILES: CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Molecular Formula: C18H17NO4S2
Molecular Weight: 375.5 g/mol

methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

CAS No.: 899977-39-0

Cat. No.: VC11866522

Molecular Formula: C18H17NO4S2

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate - 899977-39-0

Specification

CAS No. 899977-39-0
Molecular Formula C18H17NO4S2
Molecular Weight 375.5 g/mol
IUPAC Name methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C18H17NO4S2/c1-11-8-9-12(2)14(10-11)19-25(21,22)17-13-6-4-5-7-15(13)24-16(17)18(20)23-3/h4-10,19H,1-3H3
Standard InChI Key XDKFSTPNTROZJN-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Canonical SMILES CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzothiophene core—a bicyclic system comprising a benzene ring fused to a thiophene ring. At position 2 of the benzothiophene, a methyl ester group (-COOCH₃) is attached, while position 3 hosts a sulfamoyl moiety (-SO₂NH-) linked to a 2,5-dimethylphenyl group. This arrangement creates a planar aromatic system with polar functional groups that enhance solubility and potential target binding.

The molecular formula is C₁₈H₁₇NO₄S₂, with a molecular weight of 375.5 g/mol. The SMILES notation (CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC) clarifies the connectivity: the 2,5-dimethylphenyl group (C6H3(CH3)2) connects via a sulfonamide bridge to the benzothiophene scaffold.

Physicochemical Characteristics

Key properties include:

PropertyValueSignificance
logP~4.3 *Moderate lipophilicity, suggesting membrane permeability
Hydrogen bond acceptors7 *High potential for polar interactions
Polar surface area62.8 Ų *Moderate solubility in aqueous environments

*Data from structurally similar analog .

The compound’s logD (4.29) and logSw (-4.36) indicate preferential partitioning into lipid phases under physiological conditions, a trait shared with bioactive sulfonamides .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically involves sequential functionalization of the benzothiophene core:

  • Sulfonylation: Reaction of 3-amino-1-benzothiophene-2-carboxylate with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage.

  • Esterification: Protection of the carboxylic acid group as a methyl ester using methanol and catalytic acid.

Industrial-scale production may employ continuous flow reactors to optimize yield and purity.

Analytical Techniques

Spectroscopic Methods:

  • NMR: ¹H and ¹³C NMR confirm substituent positions. For example, the methyl ester resonates at ~3.9 ppm (singlet), while aromatic protons appear between 6.8–7.9 ppm.

  • IR: Stretching vibrations at ~1700 cm⁻¹ (C=O ester) and 1350–1150 cm⁻¹ (S=O sulfonamide).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 375.5 [M+H]⁺.

Chromatography:
HPLC with UV detection (λ = 254 nm) achieves >95% purity, critical for pharmacological assays.

CompoundBioactivity ReportedReference
Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylateAnticancer (in vitro)
Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylateKinase inhibition

These analogues suggest that substituent positioning (e.g., dimethyl vs. dimethoxy) critically influences target selectivity .

Research Gaps and Future Directions

Unanswered Questions

  • Target Identification: No published data exist on specific protein targets (e.g., kinases, receptors) for this compound.

  • In Vivo Efficacy: Pharmacokinetic and toxicity profiles remain uncharacterized.

Proposed Studies

  • High-Throughput Screening: Test against panels of enzymes and cancer cell lines.

  • Structural Optimization: Introduce fluorine atoms or modify ester groups to enhance bioavailability.

  • ADMET Profiling: Assess absorption, distribution, and metabolic stability in preclinical models.

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